molecular formula C14H9IN2O B5763179 N-(2-cyanophenyl)-4-iodobenzamide

N-(2-cyanophenyl)-4-iodobenzamide

Cat. No. B5763179
M. Wt: 348.14 g/mol
InChI Key: FXNVZEZATFXHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanophenyl)-4-iodobenzamide, also known as CPIB, is a chemical compound that has been extensively studied for its biological activities. It is a potent inhibitor of several ion channels and has been used in scientific research to investigate the mechanisms of ion channel function and regulation.

Scientific Research Applications

  • Radiopharmaceutical Development for Melanoma Detection : N-(2-diethylaminoethyl)-4-iodobenzamide and its derivatives have been developed for the detection of metastatic melanoma in nuclear medicine. These agents show promise due to their high uptake in melanoma cells, making them suitable for scintigraphic imaging (Moreau et al., 1995).

  • Synthesis and Biodistribution for Diagnostic Imaging : A study on the synthesis and biodistribution of technetium-99m-labelled N-(diethylaminoethyl)benzamide demonstrates its potential as an imaging agent for malignant melanoma diagnosis. This research highlights the steps involved in synthesizing the agent and its effective use in detecting melanoma (Auzeloux et al., 1999).

  • Clinical Trials for Melanoma Imaging : Clinical trials using iodine-123-N-(2-diethylaminoethyl 4-iodobenzamide) have shown high diagnostic sensitivity and accuracy in detecting primary melanomas and metastases. The compound was well-tolerated in patients, with no reported side effects, making it a safe and effective imaging agent (Michelot et al., 1993).

  • Cyclopentadienyl-Based Technetium-99m Complexes for Melanoma Targeting : A study explored the biological evaluation of cyclopentadienyl-based technetium-99m complexes as potential agents for targeting melanotic melanoma. These complexes were designed to mimic benzamides with a high affinity for melanin tumor tissue (N'dongo et al., 2010).

  • Comparative Biodistribution Study for Imaging Agents : Research on a series of p-iodine-125 benzamides aimed to identify compounds with optimal pharmacokinetic properties for melanoma imaging. This study provides insights into how changes in molecular structure can impact the efficacy of imaging agents (Moins et al., 2001).

  • Development of High Sensitive Biosensors : In a different application, the development of a biosensor based on a modified carbon paste electrode for the determination of certain analytes demonstrates the versatility of benzamide derivatives in scientific research (Karimi-Maleh et al., 2014).

  • Synthesis and Antifungal Activity Study : Another area of application is in the synthesis and evaluation of N-(indazol-yl)-2-iodobenzamides for their antifungal activities. This research explores the potential of these compounds in combating fungal infections (Raffa et al., 2002).

properties

IUPAC Name

N-(2-cyanophenyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IN2O/c15-12-7-5-10(6-8-12)14(18)17-13-4-2-1-3-11(13)9-16/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNVZEZATFXHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-4-iodobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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